molecular formula C13H15NO B8597131 7-Phenyl-1-azabicyclo[4.2.0]octan-8-one

7-Phenyl-1-azabicyclo[4.2.0]octan-8-one

Cat. No. B8597131
M. Wt: 201.26 g/mol
InChI Key: BGCURPUAMJAFSI-UHFFFAOYSA-N
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Patent
US07247730B2

Procedure details

contacting a solution of 1-(phenylglyoxylyl)piperidine arenesulfonylhydrazone in a water immiscible organic solvent with an inorganic base, in the presence of phase transfer catalyst to obtain 7-phenyl-1-azabicyclo[4.2.0]octan-8-one;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](=O)[C:8]([N:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>O>[C:1]1([CH:7]2[C:8](=[O:9])[N:10]3[CH:15]2[CH2:14][CH2:13][CH2:12][CH2:11]3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)N1CCCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1C2CCCCN2C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.